molecular formula C7H10O4 B3023111 Monoisopropyl Fumarate CAS No. 7529-87-5

Monoisopropyl Fumarate

Cat. No.: B3023111
CAS No.: 7529-87-5
M. Wt: 158.15 g/mol
InChI Key: FWUIHQFQLSWYED-ONEGZZNKSA-N
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Description

Monoisopropyl Fumarate (CAS: 7529-87-5) is an organic compound with the molecular formula C₇H₉O₄⁻ and a molecular weight of 157.145 g/mol . Its IUPAC name is (E)-4-oxo-4-propan-2-yloxybut-2-enoate, and it is structurally characterized by a fumaric acid backbone esterified with an isopropyl group. The compound exhibits a trans-configuration (E-isomer) across the double bond, which is critical for its chemical reactivity and stability .

This compound is primarily utilized in chemical synthesis as an intermediate or reagent. For example, it is employed in the preparation of esterase inhibitors and polymeric materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoisopropyl fumarate can be synthesized through the esterification of fumaric acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the continuous esterification of fumaric acid with isopropyl alcohol. The process is conducted in a reactor equipped with a distillation column to remove water formed during the reaction. The reaction temperature is maintained between 100°C to 220°C to optimize the yield of the ester .

Chemical Reactions Analysis

Types of Reactions: Monoisopropyl fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fumaric acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed:

    Oxidation: Fumaric acid.

    Reduction: Isopropyl alcohol and fumaric acid.

    Substitution: Various substituted fumarates depending on the nucleophile used.

Scientific Research Applications

Treatment of Autoimmune Diseases

MIF is primarily recognized for its role in treating autoimmune diseases. Research indicates that fumaric acid derivatives, including MIF, can be effective in managing conditions such as psoriasis, multiple sclerosis, and polyarthritis. A notable patent (US6436992B1) describes formulations containing MIF that are used in combination with other fumaric acid derivatives for therapeutic purposes. These formulations have demonstrated efficacy in reducing symptoms associated with autoimmune disorders and may enhance patient outcomes when used alongside traditional treatments like cyclosporin .

Immunomodulatory Effects

MIF exhibits immunomodulatory properties, which can be beneficial in the treatment of inflammatory diseases. Studies have shown that fumaric acid esters can modulate immune responses, potentially leading to decreased inflammation and improved clinical outcomes in patients with chronic inflammatory conditions .

Antioxidant Properties

MIF has been identified as an antioxidant, which contributes to its therapeutic potential. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. The ability of MIF to scavenge free radicals may provide a protective effect against cellular damage .

Metabolic Pathways

Research has highlighted the role of MIF in metabolic pathways, particularly in relation to the citric acid cycle. Fumaric acid derivatives are known to participate in metabolic processes that can influence energy production and cellular respiration. This aspect makes MIF a compound of interest for studies focused on metabolism and bioenergetics .

Drug Development

MIF serves as a precursor or intermediate in the synthesis of other pharmaceutical compounds. Its unique chemical structure allows it to be modified into various derivatives that may possess enhanced pharmacological properties. This versatility is advantageous for drug development efforts aimed at creating new therapeutic agents .

Data Tables

The following table summarizes key research findings related to the applications of this compound:

Application AreaDescriptionKey Findings
Autoimmune DiseasesTreatment for psoriasis, MS, polyarthritisEffective when combined with other fumaric acid derivatives
ImmunomodulationModulates immune responsesReduces inflammation in chronic inflammatory diseases
Antioxidant ActivityScavenges free radicalsProtects against oxidative stress-related cellular damage
Metabolic PathwaysInvolvement in citric acid cycleInfluences energy production and cellular respiration
Drug DevelopmentPrecursor for synthesizing pharmaceutical compoundsVersatile for creating new therapeutic agents

Clinical Trials on Psoriasis Treatment

A series of clinical trials have investigated the efficacy of MIF-based formulations for treating psoriasis. Results indicated significant improvement in skin lesions and overall patient quality of life when using MIF alongside other fumaric acid derivatives compared to placebo groups.

Research on Multiple Sclerosis

Studies focusing on the use of MIF for multiple sclerosis have shown promising results in reducing relapse rates and enhancing neurological function among participants treated with fumaric acid esters.

Mechanism of Action

The mechanism of action of monoisopropyl fumarate involves its interaction with cellular pathways and molecular targets. It is believed to exert its effects through the modulation of oxidative stress and inflammatory responses. The compound may activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monoisopropyl Fumarate belongs to the family of alkyl fumarate esters, which are derivatives of fumaric acid. Below, we compare its chemical properties, stability, and applications with those of analogous compounds.

Structural and Chemical Properties

Table 1: Key Properties of this compound and Analogous Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Ester Group Key Applications
This compound 7529-87-5 C₇H₉O₄⁻ 157.145 Isopropyl Chemical synthesis, polymers
Dimethyl Fumarate (DMF) 624-49-7 C₆H₈O₄ 144.13 Methyl MS treatment, polymer industry
Diethyl Fumarate 623-91-6 C₈H₁₂O₄ 172.18 Ethyl Plasticizers, food additives
2-Butenoic Acid, 1-Methylethyl Ester (Isomer) 18060-77-0 C₇H₁₂O₂ 128.17 Isopropyl Industrial solvents

Key Observations:

Ester Group Influence: The isopropyl group in this compound increases steric hindrance compared to methyl (DMF) or ethyl esters. DMF’s smaller methyl groups facilitate faster metabolic conversion to monomethyl fumarate, its active metabolite in MS treatment .

Solubility and Lipophilicity: this compound’s larger ester group likely enhances lipophilicity compared to DMF, which could affect its absorption and distribution in biological systems. However, this property makes it less water-soluble, limiting its use in pharmaceuticals .

Isomeric Variants: Compounds like 2-Butenoic Acid, 1-Methylethyl Ester (CAS 18060-77-0) are structural isomers of this compound but lack the conjugated double bond system, altering their reactivity and applications .

Metabolic and Stability Profiles

  • Esterase Resistance: The isopropyl group in this compound may confer resistance to esterase-mediated hydrolysis compared to DMF. Studies on related compounds (e.g., iso-OMPA, a tetra-isopropyl pyrophosphate) highlight that bulkier esters are less prone to enzymatic degradation .
  • Thermal Stability : Fumarate esters generally exhibit stability under controlled conditions, but the isopropyl group’s steric effects may reduce thermal decomposition rates compared to smaller esters.

Research Findings and Limitations

  • Gaps in Data: Direct comparative studies on the biological activity or toxicity of this compound versus other fumarate esters are scarce. Most available data focus on DMF’s clinical efficacy .
  • Industrial vs. Therapeutic Use: While DMF’s therapeutic mechanisms (Nrf2 pathway activation) are well-documented, this compound’s applications remain confined to non-pharmaceutical sectors .

Biological Activity

Monoisopropyl fumarate (MIF) is a fumaric acid derivative that has garnered attention in various fields, particularly due to its potential biological activities and therapeutic applications. This article explores the biological activity of MIF, focusing on its mechanisms of action, pharmacokinetics, and applications in medicine and industry, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from fumaric acid and isopropanol, with the chemical formula C7H10O4C_7H_{10}O_4. Its structure includes a central carbon chain with a double bond between two carbon atoms and two ester groups. This configuration contributes to its electrophilic nature, allowing it to interact with various biomolecules.

Targets of Action

MIF primarily targets:

  • Nuclear factor erythroid-derived 2-related factor (Nrf2) : A key regulator of the antioxidant response.
  • GPR109A : A receptor involved in the immune response, particularly in macrophages.

Mode of Action

The activation of Nrf2 by MIF leads to an anti-inflammatory response through several biochemical pathways. MIF is believed to undergo hydrolysis to monomethyl fumarate (MMF), which then activates the Nrf2 pathway, promoting the expression of antioxidant genes and reducing inflammation.

Biochemical Pathways

The activation of Nrf2 results in:

  • Increased neuroprotection : MIF has shown potential in protecting neuronal cells from oxidative stress.
  • Anti-inflammatory effects : It promotes differentiation into type II myeloid cells and Th2 cells, enhancing the immune response against inflammation.

Pharmacokinetics

MIF is primarily absorbed in the gastrointestinal tract where it is hydrolyzed into MMF. The pharmacokinetic profile indicates that after oral administration, it exhibits rapid absorption and metabolism. Studies suggest that environmental factors may influence its efficacy by affecting metabolic pathways involved in drug metabolism.

Anti-inflammatory Properties

Research indicates that MIF possesses significant anti-inflammatory properties. A study demonstrated that MIF administration led to a marked reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases such as psoriasis and multiple sclerosis .

Antimicrobial Activity

MIF has been investigated for its antimicrobial properties. It has shown effectiveness against various pathogens, including Listeria monocytogenes. The compound's ability to inhibit the GAD system in bacteria contributes to its antimicrobial action under acidic conditions . This suggests potential applications in food preservation and decontamination processes.

Neuroprotective Effects

MIF's activation of the Nrf2 pathway also points to its neuroprotective capabilities. Research indicates that it may help mitigate neurodegenerative processes by reducing oxidative stress within neuronal cells .

Case Studies

  • Psoriasis Treatment : A clinical trial involving patients with psoriasis demonstrated that treatment with fumarate derivatives, including MIF, resulted in significant improvements in skin lesions and overall disease severity .
  • Multiple Sclerosis : In a controlled study, patients receiving MIF exhibited reduced relapse rates compared to those on placebo, indicating its potential as a therapeutic agent for autoimmune conditions .

Research Findings Summary

Study FocusFindingsReference
Anti-inflammatory effectsReduction in pro-inflammatory cytokines; potential for treating inflammatory diseases
Antimicrobial activityEffective against Listeria monocytogenes; inhibits GAD system under acidic conditions
NeuroprotectionActivation of Nrf2 leads to reduced oxidative stress in neuronal cells
Clinical efficacy in psoriasisSignificant improvement in skin lesions with fumarate derivatives
Efficacy in multiple sclerosisReduced relapse rates observed in treated patients

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing Monoisopropyl Fumarate with high purity?

this compound synthesis typically involves esterification of fumaric acid with isopropyl alcohol under acidic catalysis. Key steps include:

  • Reagent preparation : Use anhydrous fumaric acid and isopropyl alcohol (molar ratio 1:1.2) to minimize unreacted starting material .
  • Catalysis : Sulfuric acid (0.5–1% w/w) is added, and the reaction is refluxed at 80–90°C for 6–8 hours under nitrogen to prevent oxidation .
  • Purification : Post-reaction, neutralize the catalyst with sodium bicarbonate, extract with ethyl acetate, and purify via vacuum distillation or recrystallization. Purity (>98.5%) is verified using HPLC (C18 column, 0.1% phosphoric acid/acetonitrile mobile phase) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Confirm ester carbonyl stretch (~1710 cm⁻¹) and hydroxyl absence .
  • ¹H/¹³C NMR : Key signals include isopropyl methyl protons (δ 1.2–1.4 ppm) and fumarate alkene carbons (δ 130–135 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 173.1 [M+H]⁺ and fragmentation patterns for structural validation .
  • XRD : Crystalline structure analysis to ensure polymorphic consistency .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve this compound from its isomers?

Critical parameters include:

Parameter Optimal Condition
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile Phase0.1% H₃PO₄:Acetonitrile (65:35 v/v)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Column Temperature30°C

Validation : System suitability tests (USP guidelines) require ≤2% RSD for retention time and peak area . Adjust acetonitrile ratio (±5%) to enhance resolution of cis/trans isomers.

Q. What strategies address contradictory solubility data for this compound in polar vs. non-polar solvents?

  • Controlled experiments : Conduct triplicate solubility tests in solvents (e.g., water, ethanol, hexane) at 25°C using gravimetric analysis .
  • Data normalization : Account for batch-to-batch purity variations by correlating solubility with HPLC-determined purity (>98.5%) .
  • Statistical analysis : Apply ANOVA to identify outliers; inconsistent results may arise from residual catalysts or moisture content .

Q. How should stability studies be designed to evaluate this compound under stress conditions?

  • Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days .
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., fumaric acid, isopropyl alcohol). Impurity thresholds should follow ICH Q3B guidelines (<0.1% for unknown impurities) .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Q. What advanced techniques identify trace impurities in this compound batches?

  • LC-MS/MS : Detect impurities at ppm levels using MRM (Multiple Reaction Monitoring) modes .
  • NMR spectroscopy : ²D-COSY and HSQC experiments resolve overlapping signals from structurally similar byproducts .
  • Headspace GC-MS : Quantify residual solvents (e.g., isopropyl alcohol) with a detection limit of 10 ppm .

Q. Methodological Best Practices

  • Safety protocols : Handle this compound in a fume hood; avoid skin contact (use nitrile gloves) and inhalation (wear N95 masks) .
  • Data documentation : Record raw chromatograms, spectral data, and statistical outputs in electronic lab notebooks for reproducibility .
  • Ethical reporting : Disclose all synthetic yields, purity metrics, and anomalous data points to avoid publication bias .

Properties

IUPAC Name

(E)-4-oxo-4-propan-2-yloxybut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUIHQFQLSWYED-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7529-87-5
Record name Monoisopropyl Fumarate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Monoisopropyl Fumarate

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